N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenoxy group attached to a pyrimidine ring, and a trimethylbenzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine derivative.
Attachment of the Trimethylbenzenesulfonamide Moiety: The final step involves the sulfonation of the pyrimidine intermediate with trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, particularly those involving sulfonamide interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide
- N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide
Uniqueness
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the trimethylbenzenesulfonamide group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for specific research applications.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-12-8-14(3)18(9-13(12)2)27(24,25)23-15-10-21-19(22-11-15)26-17-7-5-4-6-16(17)20/h4-11,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCOHIZPUODTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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